molecular formula C16H15ClO5 B1630405 Isosaxalin CAS No. 55481-86-2

Isosaxalin

Cat. No. B1630405
CAS RN: 55481-86-2
M. Wt: 322.74 g/mol
InChI Key: VNNTVHKCIBWHDR-UHFFFAOYSA-N
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Description

Isosaxalin is a natural product isolated from Murraya koeningii. It belongs to the phenylpropanoids and coumarins class of compounds. Its chemical formula is C16H15ClO5, with a molecular weight of 322.74 .

Synthesis Analysis

Isosaxalin can be synthesized through various methods. One commonly researched route involves the (3 + 2) cycloaddition reaction of an alkyne (dipolarophile) with a nitrile oxide (dipole). Metal-catalyzed reactions are often used, but there is growing interest in developing metal-free synthetic routes to overcome drawbacks associated with metal catalysts .

Molecular Structure Analysis

The molecular structure of Isosaxalin consists of a five-membered heterocyclic ring containing chlorine and oxygen atoms. It has a phenylpropanoid core with additional functional groups .

Chemical Reactions Analysis

Isosaxalin can participate in various chemical reactions due to its functional groups. These reactions may include esterification, hydrolysis, and oxidation .
  • Physical and Chemical Properties Analysis

    • Storage : Powder at -20°C (3 years) or 4°C (2 years); in solvent at -80°C (6 months) or -20°C (1 month) .
  • Scientific Research Applications

    1. Pharmaceuticals and Medicinal Chemistry

    Isoxazoles and isoxazolines are five-membered heterocyclic molecules containing nitrogen and oxygen. They are popular heterocyclic compounds for developing novel drug candidates. Over 80 molecules with a broad range of bioactivities, including antitumor, antibacterial, anti-inflammatory, antidiabetic, cardiovascular, and other activities, were reviewed . Arjunolic acid, which can be isolated from natural plants and has a wide range of biological activities, was used to synthesize new phenylethynyl and isoxazole derivatives .

    2. Organic Chemistry

    Isoxazole and isoxazoline derivatives are typically synthesized through in situ formation of a nitrile oxide followed by an intramolecular dipolar cycloaddition . The most common methods for generating nitrile oxides are the dehydrohalogenation of hydroximoyl chlorides, the oxidation of aldoximes, and the dehydration of nitroalkanes . These unusual architectures enable high-affinity binding to many targets or multiple distinct receptors, which aids in the development of innovative medications with original therapeutic applications .

    3. Green Chemistry

    The majority of research is going on the green synthesis of isoxazole heterocycle due to a wide variety of applications in sustainable chemistry . Green solvents, catalysts and nature-friendly techniques are simple, rapid, low cost, high yield, nontoxic, faster reaction progress and safe for application in the medicinal field .

    4. Structural Modification of Natural Products

    Isoxazoles and isoxazolines are used in the structural modification of natural products . A review of recent studies on the use of isoxazoles and isoxazolines moiety derivative activities for natural products is presented . For example, Arjunolic acid, which can be isolated from natural plants and has a wide range of biological activities, was used to synthesize new phenylethynyl and isoxazole derivatives .

    5. Synthesis of Organic Molecules

    Isoxazoline compounds are used as important intermediates for the synthesis of organic molecules, which are widely used in the chemical and life science industries . Oxime-participating cyclization has emerged as an efficient strategy for the construction of isoxazolines .

    6. Drug Design

    The application of non-planar scaffolds in drug design allows for the enlargement of the chemical space, and for the construction of molecules that have more effective target–ligand interactions or are less prone to the development of resistance .

    7. Structural Modification of Natural Products

    Isoxazoles and isoxazolines are used in the structural modification of natural products . A review of recent studies on the use of isoxazoles and isoxazolines moiety derivative activities for natural products is presented . For example, Arjunolic acid, which can be isolated from natural plants and has a wide range of biological activities, was used to synthesize new phenylethynyl and isoxazole derivatives .

    8. Synthesis of Organic Molecules

    Isoxazoline compounds are used as important intermediates for the synthesis of organic molecules, which are widely used in the chemical and life science industries . Oxime-participating cyclization has emerged as an efficient strategy for the construction of isoxazolines .

    9. Drug Design

    The application of non-planar scaffolds in drug design allows for the enlargement of the chemical space, and for the construction of molecules that have more effective target–ligand interactions or are less prone to the development of resistance .

    Safety And Hazards

    Isosaxalin should be handled with care. Avoid inhalation, skin contact, and eye exposure. Use personal protective equipment and ensure proper ventilation. Store aliquoted solutions to prevent repeated freeze-thaw cycles .

    Future Directions

    Research on isoxazoles, including Isosaxalin, continues to explore their potential applications. Developing eco-friendly synthetic strategies and investigating alternate metal-free routes are essential for drug discovery and biological interests .

    properties

    IUPAC Name

    9-(3-chloro-2-hydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H15ClO5/c1-16(2,17)11(18)8-21-15-13-10(5-6-20-13)7-9-3-4-12(19)22-14(9)15/h3-7,11,18H,8H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VNNTVHKCIBWHDR-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H15ClO5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    322.74 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Isosaxalin

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    9
    Citations
    백승화, 김진희, 김현아, 이상명, 이찬용, 고영희… - koreascience.kr
    … The inhibitors were identified as heraclenin, isosaxalin and heraclenol 3-Me ether, by … 환을 나타내어 가장 높 은 저해 활성을 보여주었으며, isosaxalin은 30!g 농도에서 20 mm, 20kg 농도…
    Number of citations: 0 koreascience.kr
    J Reisch, AC Adebajo, AJ Aladesanmi… - Planta …, 1994 - thieme-connect.com
    … PTLC with CHC13/EtOAc, (95 : 5) of the 90: 10 CH2C12/EtOAc fractions yielded mainly heraclenin (3) and a mixture from which 8-O-(3-chloro-2-hydroxylisopentyl) psoralene (isosaxalin…
    Number of citations: 26 www.thieme-connect.com
    N Cao, S Zhu, J Li, P Tu, Y Jiang - Biochemical Systematics and Ecology, 2020 - Elsevier
    Phytochemical study on the stems and leaves of Clausena dunniana H. Lév. led to the isolation and identification of 14 coumarins (1–14). Their chemical structures were determined on …
    Number of citations: 4 www.sciencedirect.com
    J Mottaghipisheh, T Kiss, B Tóth, D Csupor - Phytochemistry Reviews, 2020 - Springer
    The members of the Prangos genus (Apiaceae) have been widely applied in the Iranian traditional medicine internally and externally for different purposes. The aim of this review is to …
    Number of citations: 33 link.springer.com
    ZR Xia-Hou, XF Feng, YF Mei, YY Zhang, T Yang… - Molecules, 2022 - mdpi.com
    Rutaceae plants are known for being a rich source of coumarins. Preliminary molecular docking showed that there was no significant difference for coumarins in Clausena and Murraya, …
    Number of citations: 2 www.mdpi.com
    SH Baek, JH Kim, HA Kim, SM Lee, CY Lee… - Korean Journal of …, 2003 - oak.kribb.re.kr
    … The inhibitors were identified as heraclenin, isosaxalin and heraclenol 3′-Me ether, by spectroscopic methods of ESI-MS, 1H-NMR, 13C-NMR, DEPT, HMQC and HMBC. These …
    Number of citations: 8 oak.kribb.re.kr
    ND Trigueiro - 2022 - repositorio.ufpb.br
    As pesquisas na área de produtos naturais têm crescido nos últimos anos devido à grande procura da população por alternativas terapêuticas menos ofensivas e mais viáveis. A …
    Number of citations: 0 repositorio.ufpb.br
    DF Rodrigues - 2022 - repositorio.ufpb.br
    … The furocoumarin Isosaxalin showed the best result, modulating 8-fold the minimum inhibitory concentration (MIC) of Norfloxacin, Heraclenol modulated 4-fold and the other …
    Number of citations: 0 repositorio.ufpb.br
    김동현, 김진희, 박지연, 백승화, 이충환 - 2006 - 과학기술부
    Number of citations: 0

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